Cyclohepta[c]pyrrole-4-carboxylic acid, 1,3-dimethyl-8-oxo-2,8-dihydro-, ethyl ester
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Overview
Description
ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound is notable for its unique structure, which includes a cyclohepta[c]pyrrole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products, often involving high temperatures and pressures, as well as the use of solvents like methanol or ethanol .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, often resulting in a more saturated compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a useful tool for studying various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE exerts its effects is complex and involves multiple molecular targets and pathways. It can interact with various enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, it might inhibit a specific enzyme involved in a disease pathway, thereby reducing the progression of the disease .
Comparison with Similar Compounds
Similar Compounds
INDOLE-3-ACETIC ACID: A plant hormone with a similar indole structure, used in plant growth and development studies.
LYSERGIC ACID DIETHYLAMIDE: A compound with a similar heterocyclic structure, known for its psychoactive properties.
TRYPTOPHAN: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to neurotransmitters.
Uniqueness
ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE is unique due to its specific cyclohepta[c]pyrrole core, which is not commonly found in other compounds. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H15NO3 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-8-oxo-2H-cyclohepta[c]pyrrole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)10-6-5-7-11(16)13-9(3)15-8(2)12(10)13/h5-7,15H,4H2,1-3H3 |
InChI Key |
MOTGTQFBXGHRIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=O)C2=C(NC(=C12)C)C |
Origin of Product |
United States |
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